molecular formula C19H16FN3O B2423693 3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide CAS No. 2034512-35-9

3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2423693
CAS No.: 2034512-35-9
M. Wt: 321.355
InChI Key: BVVNXMIVDDSEDB-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is an organic compound with the molecular formula C19H16FN3O and a molecular weight of 321.3 . Its structure features a benzamide core substituted with a fluorine atom at the 3-position, linked via a nitrogen atom to an ethyl chain connected to a 2-phenylpyrimidine group . This molecular architecture combines a fluorinated benzamide moiety with a phenylpyrimidine unit, both of which are privileged scaffolds in medicinal chemistry and drug discovery. Compounds with similar structural features, particularly those containing pyrimidine and benzamide groups, are frequently investigated as small-molecule inhibitors in oncology research . For instance, related pyrazine and pyrrolo[2,3-d]pyrimidine benzamide derivatives have shown promising in vitro anticancer activity against human lung cancer cell lines (such as A549) and other malignancies . The presence of the fluorine atom is a common strategy in lead optimization, as it can influence a compound's electronic distribution, metabolic stability, and its ability to form specific interactions with biological targets . Researchers may find this compound valuable as a building block for chemical synthesis or as a starting point for developing novel bioactive molecules. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-fluoro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c20-17-8-4-7-16(11-17)19(24)21-10-9-14-12-22-18(23-13-14)15-5-2-1-3-6-15/h1-8,11-13H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVNXMIVDDSEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylpyrimidine Intermediate: The phenylpyrimidine core can be synthesized through a condensation reaction between benzaldehyde and a suitable pyrimidine derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reaction: The final step involves coupling the fluorinated intermediate with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is C19H16FN3OC_{19}H_{16}FN_{3}O, with a molecular weight of 321.3 g/mol. The compound features a fluorine atom, a benzamide moiety, and a phenylpyrimidine structure, which contribute to its biological activity and potential therapeutic applications .

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The presence of the phenylpyrimidine moiety is crucial for enhancing the anticancer activity of these compounds.

Targeting Kinases

The compound's structure suggests potential as a kinase inhibitor. Kinases are crucial in various cellular processes, including signal transduction and cell division. Inhibitors targeting these enzymes are vital in treating cancers and other diseases. Research on related compounds has demonstrated their efficacy in inhibiting specific kinases associated with cancer progression .

CNS Disorders

Compounds with similar structures have been investigated for their potential as allosteric modulators of G protein-coupled receptors (GPCRs), which play significant roles in central nervous system (CNS) disorders. The modulation of GPCRs can lead to therapeutic effects in conditions such as anxiety, depression, and schizophrenia . The unique structural features of this compound may allow it to interact effectively with these receptors.

Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions involving the condensation of appropriate precursors. Research has focused on optimizing synthetic pathways to improve yield and reduce costs associated with the production of this compound .

StepReaction TypeKey ReactantsConditions
1Condensation2-fluorobenzoyl chloride + 2-(2-phenylpyrimidin-5-yl)ethylamineSolvent: DMF; Temperature: reflux
2PurificationCrystallization from suitable solventsRoom temperature

Case Study 1: Antitumor Efficacy

A study conducted on related benzamide derivatives showed promising results in inhibiting tumor growth in xenograft models. The mechanism involved the induction of apoptosis in cancer cells via the activation of caspase pathways. This suggests that this compound could similarly affect tumor cells due to its structural similarities .

Case Study 2: CNS Modulation

In another study focusing on CNS disorders, a series of pyrimidine derivatives were tested for their ability to modulate GPCR activity. Results indicated that specific substitutions on the pyrimidine ring significantly enhanced receptor affinity and selectivity, highlighting the potential for developing new therapeutics based on the structure of this compound .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The phenylpyrimidine moiety contributes to the compound’s overall stability and bioactivity by engaging in π-π stacking interactions with aromatic amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-(2-methylpyrimidin-5-yl)ethyl)benzamide
  • 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
  • 3-iodo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Uniqueness

3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s metabolic stability and membrane permeability, making it a valuable candidate for drug development and other applications.

Biological Activity

3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom attached to a benzamide structure, with a pyrimidine derivative linked through an ethyl chain. The molecular formula is C17H17FN2O2C_{17}H_{17}FN_2O_2, and it has been identified as a promising candidate for various biological applications.

Research indicates that this compound acts primarily through inhibition of specific enzymes and receptors associated with disease pathways. Its structural components allow it to interact effectively with target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in certain cancers .
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways related to neurodegenerative diseases .

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary of findings from recent research.

Activity IC50 Value (µM) Test System Reference
IDH Inhibition0.5Cancer Cell Lines
Neurotransmitter Receptor Modulation1.2Neuronal Cell Cultures
Antitumor Activity0.8Xenograft Models

Case Study 1: Antitumor Efficacy

In a study involving xenograft models, this compound exhibited significant antitumor activity. Tumor growth was reduced by approximately 60% compared to control groups when administered at a dosage of 10 mg/kg body weight over a period of two weeks .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound reduced neuronal apoptosis by inhibiting caspase activity, demonstrating potential for treating conditions like Alzheimer's disease .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. Toxicological evaluations have shown minimal adverse effects at therapeutic doses, indicating a promising safety profile for further development.

Q & A

Basic: What are the established synthetic routes for 3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, and what reaction conditions are critical for yield optimization?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Coupling of 3-fluorobenzoic acid with a substituted ethylamine intermediate (e.g., 2-(2-phenylpyrimidin-5-yl)ethylamine) via an amidation reaction using carbodiimide coupling agents (e.g., EDC or DCC) .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
  • Critical Conditions:
    • Temperature control (<0°C during activation of carboxylic acid) to minimize side reactions.
    • Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates.
    • Stoichiometric excess of the amine (1.2–1.5 equivalents) to drive the reaction to completion .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals in NMR resolved?

Methodological Answer:

  • Primary Techniques:
    • ¹H/¹³C NMR: Assign aromatic protons using 2D-COSY and HSQC to resolve overlapping signals. For example, fluorine-induced shifts help distinguish protons near the fluoro substituent .
    • HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula with <5 ppm error.
    • IR Spectroscopy: Validate amide C=O stretching (~1650–1680 cm⁻¹) .
  • Challenges: Overlapping aromatic signals in NMR due to fluorine’s electronegativity and complex coupling patterns. Solutions include:
    • Variable-temperature NMR to reduce signal broadening.
    • Deuterated solvents (e.g., DMSO-d₆) to enhance resolution .

Basic: What preliminary biological assays are recommended to assess its pharmacological potential?

Methodological Answer:

  • Target Identification: Screen against kinase or GPCR panels (e.g., mGluR5, based on structural analogs ).
  • In Vitro Assays:
    • Binding Affinity: Radioligand displacement assays (IC₅₀ determination).
    • Cellular Viability: MTT assay in relevant cell lines (e.g., cancer models) to rule out cytotoxicity .
  • Dose-Response: Use logarithmic concentrations (1 nM–100 µM) to establish EC₅₀/IC₅₀ values .

Advanced: How can synthetic yields be improved while minimizing byproduct formation?

Methodological Answer:

  • Optimization Strategies:
    • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves purity .
    • Catalytic Additives: DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
    • In Situ Monitoring: Use TLC or HPLC to track reaction progress and terminate before byproduct accumulation .
  • Byproduct Mitigation:
    • Recrystallization from ethanol/water mixture to remove unreacted starting materials.
    • Use of scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .

Advanced: How can computational modeling predict binding modes to targets like mGluR5?

Methodological Answer:

  • Docking Workflow:
    • Protein Preparation: Retrieve mGluR5 structure (PDB ID: 6FFI), remove water, add hydrogens.
    • Ligand Preparation: Generate 3D conformers of the compound using software (e.g., Open Babel).
    • Molecular Docking: Use AutoDock Vina to simulate binding poses; prioritize poses with hydrogen bonds to Ser658 or Thr815 .
  • Validation: Compare docking scores (ΔG) with known agonists/antagonists (e.g., MPEP).
  • MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability .

Advanced: How are metabolic stability and clearance profiles evaluated in preclinical studies?

Methodological Answer:

  • In Vitro Models:
    • Microsomal Stability: Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) .
    • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In Vivo Correlation: Administer to rodents (IV/PO), collect plasma at 0–24 hours, and calculate bioavailability (AUC₀–₂₄) .

Advanced: How to resolve discrepancies in biological activity data across different assay platforms?

Methodological Answer:

  • Case Example: Conflicting IC₅₀ values in fluorescence-based vs. radiometric assays.
  • Root Cause Analysis:
    • Fluorescence interference from the compound (autofluorescence at excitation/emission wavelengths).
    • Verify via negative controls (compound + assay buffer without enzyme).
  • Resolution:
    • Switch to orthogonal assays (e.g., SPR for binding kinetics).
    • Normalize data to internal standards (e.g., reference inhibitors) .

Advanced: What strategies improve aqueous solubility without compromising target affinity?

Methodological Answer:

  • Structural Modifications:
    • Introduce polar groups (e.g., -OH, -SO₃H) at the benzamide’s meta position.
    • Replace phenylpyrimidine with pyridylpyrimidine to enhance hydrophilicity .
  • Formulation Approaches:
    • Use co-solvents (e.g., PEG 400) in in vivo studies.
    • Generate hydrochloride salts via acid-base titration .
  • Validation:
    • LogP measurement (target <3) via shake-flask method.
    • Parallel artificial membrane permeability assay (PAMPA) to confirm retained permeability .

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